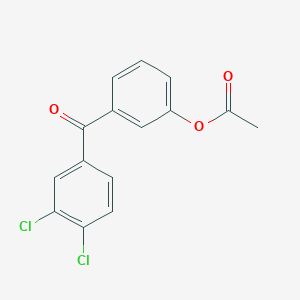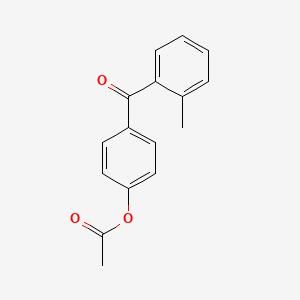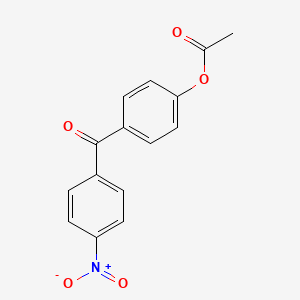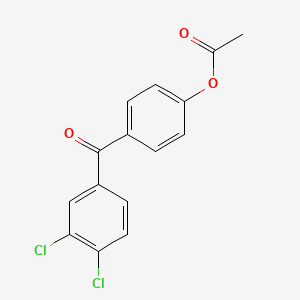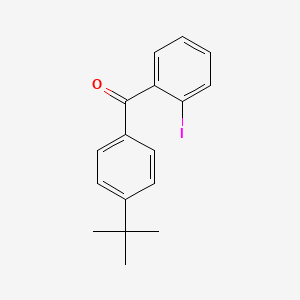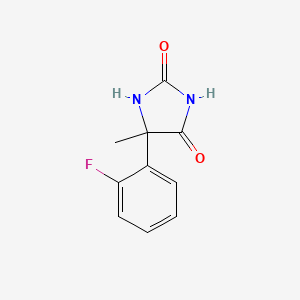
5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione
Vue d'ensemble
Description
5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione (FMD) is a versatile and multifunctional compound that has been used in a variety of scientific research applications. FMD is a heterocyclic compound that is composed of five carbon atoms and three nitrogen atoms, and is a derivative of imidazolidine-2,4-dione. FMD is highly reactive, and is soluble in both organic and aqueous solvents. It is also a relatively stable compound and can withstand a wide range of temperatures, making it a suitable choice for many laboratory experiments.
Applications De Recherche Scientifique
Pharmacological and ADME-Tox Properties
A study on the stereochemical impacts on pharmacological and ADME-Tox properties of MF-8, a derivative of 5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione, showed its potential as a 5-HT7R antagonist with antidepressant activity. This research highlighted the significant role of stereochemistry in determining 5-HT7R affinity, antagonistic action, and the influence on P-glycoprotein efflux, absorption, and metabolic pathways (Kucwaj-Brysz et al., 2020).
Aryl-Topology in Serotonin Receptors
Another study focused on the role of aryl-topology in balancing between selective and dual 5-HT7R/5-HT1A actions of 3,5-substituted hydantoins. This research provided insights into the design of new derivatives with significant activity towards 5-HT7R agents, demonstrating the importance of the introduction, deletion, and mutual orientation of aromatic rings (Kucwaj-Brysz et al., 2018).
Receptor-Ligand Interaction Insights
Insights into receptor-ligand interaction for novel 5-arylhydantoin derivatives as serotonin 5-HT7 receptor agents with antidepressant activity were provided through computer-aided studies. These derivatives showed potent affinity and selectivity for 5-HT7R, highlighting the role of mono-phenyl substituents at both hydantoin and piperazine for enhancing 5-HT7R affinity (Kucwaj-Brysz et al., 2018).
Molecular Modeling and Biological Evaluation
Rational design and biological evaluation of novel arylpiperazine 5-(4-fluorophenyl)-5-methylhydantoins explored their affinity towards serotonin 5-HT7 receptor. This study highlighted the antagonistic properties of these compounds and supported the selection process for synthesis through a special molecular modeling workflow (Kucwaj-Brysz et al., 2016).
Exploration of Electron Delocalization
The influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons was studied, targeting NHCs with increased π-acceptor character. This research provided valuable insights into the reactivity and potential applications of these compounds (Hobbs et al., 2010).
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFDUTCJPOZWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
7248-25-1 | |
| Record name | NSC42317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

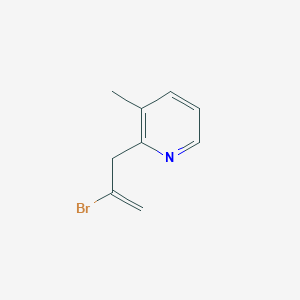

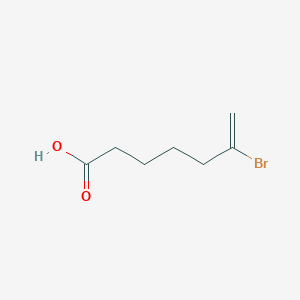
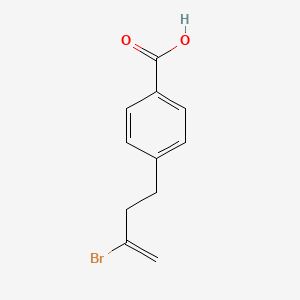
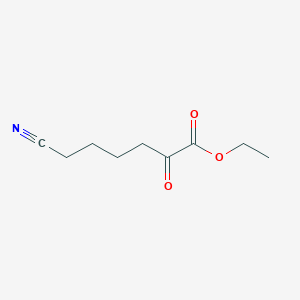
![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)
![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)
![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)
